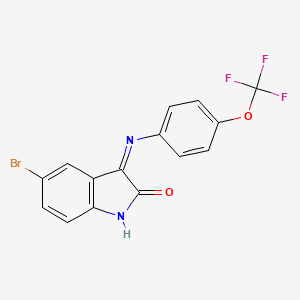
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one” is a complex organic molecule. It contains a trifluoromethoxy group, which is a functional group consisting of a methoxy group where three hydrogen atoms have been replaced by fluorine atoms . This group is attached to a phenyl ring, which is further connected to an imino group and an indolin-2-one structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) studies . These techniques allow for the unambiguous determination of the crystal structures of complex organic compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds structurally similar to "3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one" have been designed and synthesized to exhibit potent antimicrobial activities. For instance, derivatives of 1,2,3-triazole, which share a structural motif with the compound , demonstrated enhanced antimicrobial properties against specific microbial strains, surpassing the activities of known antimicrobial agents such as triclosan and fluconazole. These findings highlight the potential of such compounds in the development of novel antimicrobial research and therapies (Xu Zhao et al., 2012).
Catalysis and Synthesis
Research has explored the catalytic capabilities of related compounds in the synthesis of highly functionalized molecules. For example, the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines from precursors structurally akin to the compound showcases the role of such molecules in facilitating intramolecular reactions, leading to the formation of complex heterocyclic structures. This indicates their utility in synthetic chemistry for constructing molecules with potential pharmaceutical or material applications (Jun He et al., 2016).
Material Science and Luminescent Properties
In material science, derivatives of isoindoline, which are structurally related to "3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one," have been synthesized and analyzed for their structural and luminescent properties. These studies provide insights into the photophysical properties of such compounds, suggesting their potential applications in the development of new materials with specific optical properties for use in sensors, displays, or photovoltaic devices (S. Biju et al., 2006).
Sensing Applications
The structural characteristics of related compounds have been leveraged in the development of biosensors. For instance, sequence-selective biosensors for DNA based on electroactive hybridization indicators utilize similar molecular frameworks to enhance sensitivity and selectivity towards specific DNA sequences, showcasing the potential of such compounds in biotechnological applications and diagnostics (K. M. Millan & S. Mikkelsen, 1993).
Safety and Hazards
Based on the safety data sheet for a related compound, 4-(Trifluoromethoxy)phenyl isocyanate, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and it may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
Eigenschaften
IUPAC Name |
5-bromo-3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF3N2O2/c16-8-1-6-12-11(7-8)13(14(22)21-12)20-9-2-4-10(5-3-9)23-15(17,18)19/h1-7H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXQLRQNGVYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

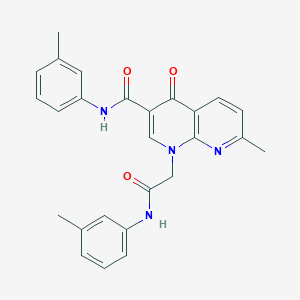
![1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2845020.png)
![1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2845023.png)
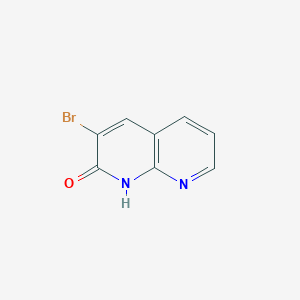
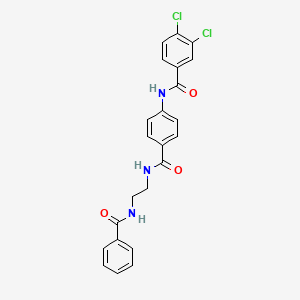
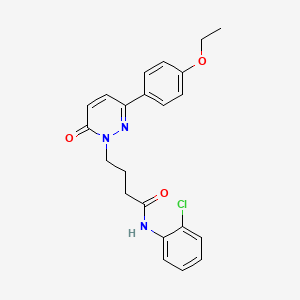

![Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate](/img/structure/B2845036.png)
![1-(prop-2-yn-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}piperidine-2-carboxamide](/img/structure/B2845037.png)
![6-Methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2845038.png)
![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2845039.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2845040.png)
![(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2845041.png)